Cas no 2003687-06-5 (Cyclopentene, 4-(bromomethyl)-4-[3-(methylthio)propyl]-)
Cyclopentene, 4-(bromomethyl)-4-[3-(methylthio)propyl]- Chemical and Physical Properties
Names and Identifiers
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- Cyclopentene, 4-(bromomethyl)-4-[3-(methylthio)propyl]-
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- Inchi: 1S/C10H17BrS/c1-12-8-4-7-10(9-11)5-2-3-6-10/h2-3H,4-9H2,1H3
- InChI Key: HDGBWQXDCIYLDV-UHFFFAOYSA-N
- SMILES: C1CC(CBr)(CCCSC)CC=1
Cyclopentene, 4-(bromomethyl)-4-[3-(methylthio)propyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Enamine | EN300-677079-0.05g |
4-(bromomethyl)-4-[3-(methylsulfanyl)propyl]cyclopent-1-ene |
2003687-06-5 | 0.05g |
$1308.0 | 2023-03-11 | ||
| Enamine | EN300-677079-0.1g |
4-(bromomethyl)-4-[3-(methylsulfanyl)propyl]cyclopent-1-ene |
2003687-06-5 | 0.1g |
$1371.0 | 2023-03-11 | ||
| Enamine | EN300-677079-0.25g |
4-(bromomethyl)-4-[3-(methylsulfanyl)propyl]cyclopent-1-ene |
2003687-06-5 | 0.25g |
$1432.0 | 2023-03-11 | ||
| Enamine | EN300-677079-0.5g |
4-(bromomethyl)-4-[3-(methylsulfanyl)propyl]cyclopent-1-ene |
2003687-06-5 | 0.5g |
$1495.0 | 2023-03-11 | ||
| Enamine | EN300-677079-1.0g |
4-(bromomethyl)-4-[3-(methylsulfanyl)propyl]cyclopent-1-ene |
2003687-06-5 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-677079-2.5g |
4-(bromomethyl)-4-[3-(methylsulfanyl)propyl]cyclopent-1-ene |
2003687-06-5 | 2.5g |
$3051.0 | 2023-03-11 | ||
| Enamine | EN300-677079-5.0g |
4-(bromomethyl)-4-[3-(methylsulfanyl)propyl]cyclopent-1-ene |
2003687-06-5 | 5.0g |
$4517.0 | 2023-03-11 | ||
| Enamine | EN300-677079-10.0g |
4-(bromomethyl)-4-[3-(methylsulfanyl)propyl]cyclopent-1-ene |
2003687-06-5 | 10.0g |
$6697.0 | 2023-03-11 |
Cyclopentene, 4-(bromomethyl)-4-[3-(methylthio)propyl]- Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on Cyclopentene, 4-(bromomethyl)-4-[3-(methylthio)propyl]-
Cyclopentene, 4-(bromomethyl)-4-[3-(methylthio)propyl]- (CAS No. 2003687-06-5): A Versatile Intermediate in Modern Chemical Synthesis
Cyclopentene, 4-(bromomethyl)-4-[3-(methylthio)propyl]-, identified by its CAS number 2003687-06-5, is a significant intermediate in the realm of organic synthesis. This compound, characterized by its cyclopentene core substituted with a bromomethyl group and a 3-(methylthio)propyl chain, has garnered attention due to its utility in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The unique structural features of this molecule make it a valuable building block for constructing more complex molecular architectures.
The< strong>bromomethyl group attached to the cyclopentene ring provides a reactive site for nucleophilic substitution reactions, enabling the introduction of various functional groups. This reactivity is particularly useful in the synthesis of drugs, where modifications at specific positions can enhance biological activity. Additionally, the presence of the< strong>3-(methylthio)propyl side chain introduces a sulfur-containing moiety, which can participate in diverse chemical transformations, including thiol-based reactions and metal coordination.
In recent years, there has been growing interest in the use of< strong>Cyclopentene, 4-(bromomethyl)-4-[3-(methylthio)propyl]- as a precursor in the synthesis of bioactive molecules. For instance, researchers have explored its application in the preparation of nonsteroidal anti-inflammatory drugs (NSAIDs). The bromomethyl group can be selectively functionalized to introduce carboxylic acid or ester groups, which are common pharmacophores in NSAIDs. Furthermore, the sulfur atom in the< strong>3-(methylthio)propyl group can serve as a handle for further derivatization, allowing for the creation of more complex drug candidates with tailored biological properties.
The compound's utility extends beyond pharmaceutical applications. In agrochemical research, it has been employed as a building block for the synthesis of novel pesticides and herbicides. The ability to modify both the bromomethyl and methylthio groups provides chemists with flexibility in designing molecules that target specific biological pathways in pests while minimizing environmental impact. This aligns with the growing demand for sustainable and efficient agricultural solutions.
Recent advances in synthetic methodologies have further highlighted the importance of< strong>Cyclopentene, 4-(bromomethyl)-4-[3-(methylthio)propyl]-. For example, transition-metal-catalyzed cross-coupling reactions have been utilized to introduce various aryl or heteroaryl groups at the bromomethyl position. These reactions often proceed with high selectivity and yield, making them attractive for large-scale applications. Additionally, photoredox catalysis has been explored as a means to achieve selective functionalization of the cyclopentene ring under mild conditions.
The< strong>3-(methylthio)propyl group also offers opportunities for unique chemical transformations. For instance, it can be oxidized to form a thiolate anion, which can then undergo metal coordination or participate in disulfide bond formation. These reactions are particularly relevant in materials science, where metal-thiolate complexes are used as catalysts or as components of functional materials.
In conclusion, Cyclopentene, 4-(bromomethyl)-4-[3-(methylthio)propyl]- (CAS No. 2003687-06-5) is a versatile intermediate with broad applications in pharmaceuticals and agrochemicals. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists seeking to develop novel bioactive molecules. As research continues to uncover new synthetic strategies and applications, this compound is poised to remain a cornerstone of modern chemical synthesis.
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